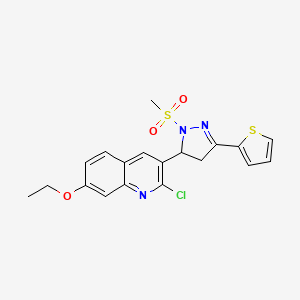

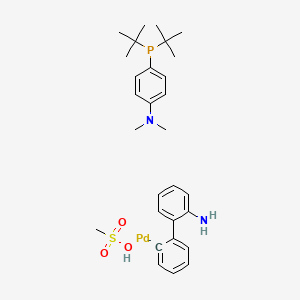

![molecular formula C17H16N2O3 B2968127 methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate CAS No. 477543-83-2](/img/structure/B2968127.png)

methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction . For instance, N - (substituted phenyl)-2- (3- (hydroxyimino) methyl)-1 H -indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1 H -indole carbaldehyde oxime and 2-chloro acetamide derivatives .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate and its derivatives have been studied for their corrosion inhibitive properties. The compounds were found effective in inhibiting the corrosion of N80 steel in hydrochloric acid solution, demonstrating high inhibition efficiency that increased with the concentration of the inhibitors. These inhibitors are mixed type, showing both anodic and cathodic inhibition characteristics. The inhibitory action is supported by a variety of techniques including weight loss measurement, potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), Fourier transform infrared (FTIR), UV-visible spectroscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM). Quantum chemical calculations provided further insights into the inhibitor efficiency, correlating the experimental findings with molecular structures (Yadav et al., 2016).

Fluorescence Probe Synthesis

Research into the fluorescence properties of benzimidazole derivatives, including compounds related to methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate, has shown potential applications in creating fluorescent probes. A specific compound was synthesized and demonstrated to coordinate with Zn2+, resulting in strong fluorescence. This capability suggests utility in the development of fluorescent markers and probes for various analytical and diagnostic applications, with significant fluorescence quantum yield and Stokes shift reported (Zheng Wen-yao, 2012).

Antitumor Activity

Derivatives of methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate have been synthesized and evaluated for antitumor activity. Notably, compounds with hydroxyl substitutions demonstrated significant anticancer effects against various cancer cell lines. The presence of hydroxyl groups, especially in specific positions on the phenyl ring, was crucial for enhancing inhibitory activity against cancer cells. This research indicates the potential of these compounds in developing new anticancer agents (Li et al., 2014).

Antibacterial and Antifungal Activities

Investigations into the antibacterial and antifungal effects of benzimidazole derivatives have identified compounds with significant activity against various microorganisms. These compounds, related to methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate, have shown potential as new agents for combating infectious diseases, with some derivatives displaying strong inhibitory effects against both bacteria and fungi (Salahuddin et al., 2017).

Eigenschaften

IUPAC Name |

methyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-21-17(20)11-19-15-10-6-5-9-14(15)18-16(19)12-22-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOLPEIYEKWLSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

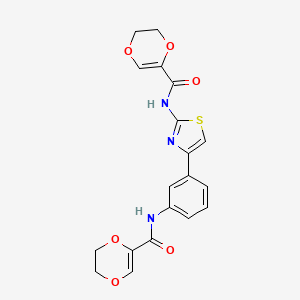

![2-(4-methylbenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2968044.png)

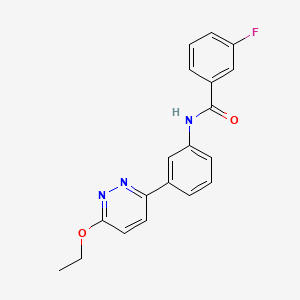

![{6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2968056.png)

![(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete](/img/structure/B2968057.png)

![5-Azaspiro[2.4]heptane-5-carbonyl chloride](/img/structure/B2968058.png)

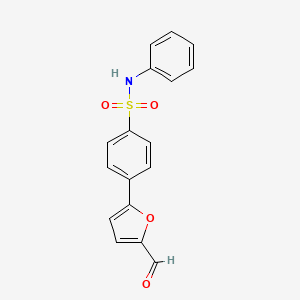

![(Z)-8-(pyridin-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2968060.png)

![(E)-N-[3-(2-Chloro-6-methylphenyl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2968066.png)